molecular formula C20H28N2O2 B12660476 4,4-Bis(4-aminophenyl)-1-butoxybutan-2-ol

4,4-Bis(4-aminophenyl)-1-butoxybutan-2-ol

Cat. No.: B12660476
M. Wt: 328.4 g/mol
InChI Key: SHXRUPMYHXVIMU-UHFFFAOYSA-N
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Description

4,4-Bis(4-aminophenyl)-1-butoxybutan-2-ol is an organic compound with a complex structure that includes two aminophenyl groups attached to a butoxybutanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(4-aminophenyl)-1-butoxybutan-2-ol typically involves multiple steps. One common method includes the reaction of 4,4’-dihydroxybiphenyl with 4-chloronitrobenzene in the presence of anhydrous potassium carbonate and dimethylacetamide (DMAc) as a solvent. The reaction mixture is heated to 140°C for 2 hours and then to 160°C for 20 hours. After cooling, the product is precipitated by adding methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(4-aminophenyl)-1-butoxybutan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 4,4-Bis(4-aminophenyl)-1-butoxybutan-2-ol involves its interaction with various molecular targets. In biological systems, it can form covalent bonds with proteins and nucleic acids, leading to changes in their structure and function. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of biomolecules contributes to its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Bis(4-aminophenyl)-1-butoxybutan-2-ol stands out due to its unique combination of aminophenyl groups and butoxybutanol backbone, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

4,4-bis(4-aminophenyl)-1-butoxybutan-2-ol

InChI

InChI=1S/C20H28N2O2/c1-2-3-12-24-14-19(23)13-20(15-4-8-17(21)9-5-15)16-6-10-18(22)11-7-16/h4-11,19-20,23H,2-3,12-14,21-22H2,1H3

InChI Key

SHXRUPMYHXVIMU-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(CC(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N)O

Origin of Product

United States

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